molecular formula C19H24N2O7 B7880308 Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate

Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B7880308
M. Wt: 392.4 g/mol
InChI Key: BSIIASBAVGAERM-UHFFFAOYSA-N
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Description

Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an amino group and a trimethoxyphenyl group, along with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrrole compounds.

Scientific Research Applications

Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
  • Diethyl 3-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate

Uniqueness

Diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups.

Properties

IUPAC Name

diethyl 3-amino-1-(3,4,5-trimethoxyphenyl)pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7/c1-6-27-18(22)12-10-21(16(15(12)20)19(23)28-7-2)11-8-13(24-3)17(26-5)14(9-11)25-4/h8-10H,6-7,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIIASBAVGAERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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